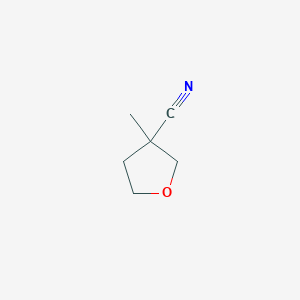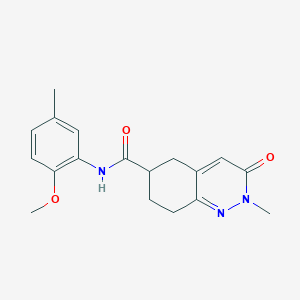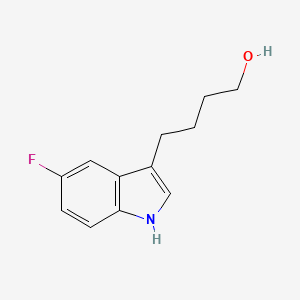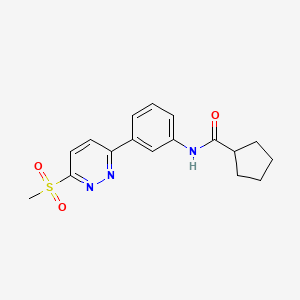
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H19N3O3S. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature. Pyridazine compounds can participate in a variety of reactions, but the specifics would depend on the exact conditions and reactants .Scientific Research Applications
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of pyridazinone and its derivatives. For instance, novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole derivatives demonstrated significant antimicrobial activity, with certain compounds outperforming known drugs in their efficacy (Shamroukh et al., 2013). Additionally, compounds with a sulfonamide moiety, like the one , were synthesized and shown to possess promising antimicrobial effects (Darwish et al., 2014). These findings suggest potential applications of such compounds in treating microbial infections.
Chemical Synthesis and Reactivity
The reactivity and potential utility of pyridazinone derivatives in chemical synthesis have been explored in various studies. The synthesis process often involves cycloaddition and condensation reactions, generating pharmacologically active compounds (Johnston et al., 2008). Moreover, the synthesis of polyfunctional pyrimidine derivatives from similar compounds emphasizes the versatility of these chemicals in creating diverse molecular structures with potential biological activity (El-Mawgoud & Hemdan, 2018).
Molecular Docking and Drug Lead Development
Certain pyridazinone derivatives have been the subject of molecular docking studies, aiming to discover new drug leads with significant biological activity. For instance, a novel imidazopyridazine antimalarial drug lead demonstrated good antiplasmodial effects, although its aqueous solubility was a challenge, leading to the exploration of different solid forms for preformulation studies (Noonan et al., 2019). Such studies are crucial in the early stages of drug development, providing insights into the drug's behavior and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-24(22,23)16-10-9-15(19-20-16)13-7-4-8-14(11-13)18-17(21)12-5-2-3-6-12/h4,7-12H,2-3,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXPZUMFABBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)
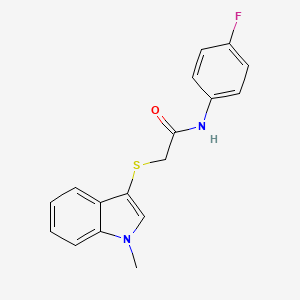

![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
